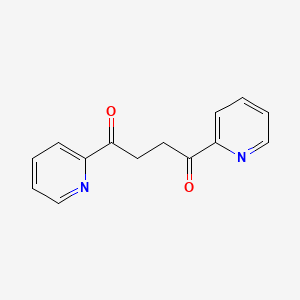
N1-(2-chlorophenethyl)-3-chloro-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-chlorophenethyl)-3-chloro-2,2-dimethylpropanamide is an organic compound characterized by the presence of a chlorophenethyl group and a chlorinated dimethylpropanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorophenethyl)-3-chloro-2,2-dimethylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorophenethylamine and 3-chloro-2,2-dimethylpropanoyl chloride.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent unwanted side reactions. A suitable solvent, such as dichloromethane or tetrahydrofuran, is used.
Procedure: The 2-chlorophenethylamine is added to a solution of 3-chloro-2,2-dimethylpropanoyl chloride in the chosen solvent. The mixture is stirred at a low temperature (0-5°C) to control the reaction rate and minimize side reactions. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
Workup: The reaction mixture is then quenched with water, and the organic layer is separated. The product is purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(2-chlorophenethyl)-3-chloro-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding amides or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the amide group can yield corresponding amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of carboxylic acids or nitro compounds.
Reduction: Formation of primary or secondary amines.
Applications De Recherche Scientifique
Chemistry
N1-(2-chlorophenethyl)-3-chloro-2,2-dimethylpropanamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of chlorinated amides on cellular processes. It may serve as a model compound for investigating the metabolism and toxicity of similar structures.
Medicine
The compound’s structural features suggest potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. It may be explored for its activity against specific biological targets.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of new polymers or coatings.
Mécanisme D'action
The mechanism by which N1-(2-chlorophenethyl)-3-chloro-2,2-dimethylpropanamide exerts its effects involves interactions with specific molecular targets. The chlorophenethyl group may interact with hydrophobic pockets in proteins, while the amide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N1-(2-chlorophenethyl)-2,2-dimethylpropanamide: Lacks the additional chlorine atom, potentially altering its reactivity and biological activity.
N1-(2-bromophenethyl)-3-chloro-2,2-dimethylpropanamide: Substitution of chlorine with bromine can affect the compound’s electronic properties and reactivity.
N1-(2-chlorophenethyl)-3-chloro-2,2-dimethylbutanamide: Variation in the alkyl chain length can influence the compound’s solubility and interaction with biological targets.
Uniqueness
N1-(2-chlorophenethyl)-3-chloro-2,2-dimethylpropanamide is unique due to the presence of both chlorophenethyl and chlorinated dimethylpropanamide groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
243963-37-3 |
|---|---|
Formule moléculaire |
C13H17Cl2NO |
Poids moléculaire |
274.18 g/mol |
Nom IUPAC |
3-chloro-N-[2-(2-chlorophenyl)ethyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C13H17Cl2NO/c1-13(2,9-14)12(17)16-8-7-10-5-3-4-6-11(10)15/h3-6H,7-9H2,1-2H3,(H,16,17) |
Clé InChI |
VRRFXCMOQBCUAT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCl)C(=O)NCCC1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


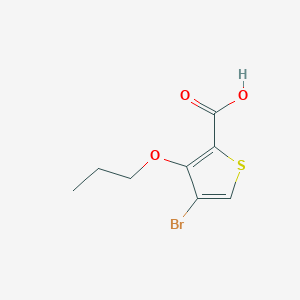


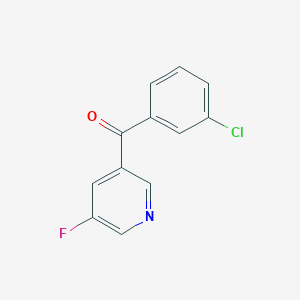
![tert-butyl N-[(1S,2R,3R,4S,5R)-5-amino-4-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-3-hydroxy-2-[(2R,3R,5S,6R)-5-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxan-2-yl]oxycyclohexyl]carbamate](/img/structure/B12079235.png)
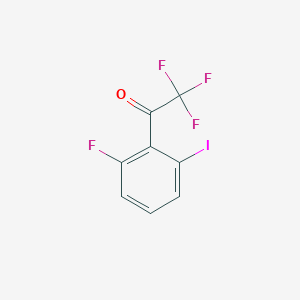
![6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12079243.png)
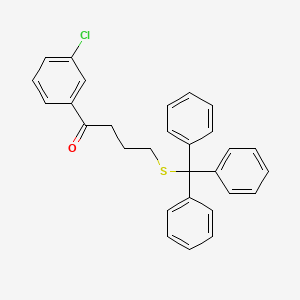


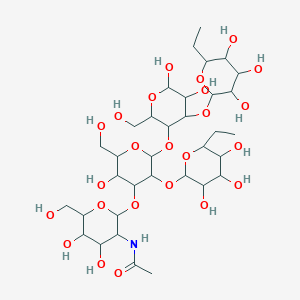
![2,6-Dibromo-4,8-dicyanotricyclo[3.3.1.0(1,5)]nona-3,7-diene](/img/structure/B12079293.png)
